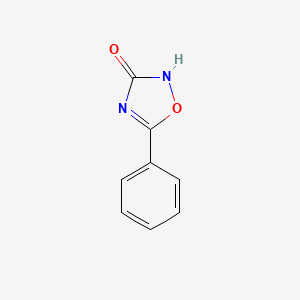

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

説明

Structural Classification of Oxadiazole Isomers

The oxadiazole family encompasses four distinct constitutional isomers, each characterized by different positional arrangements of nitrogen and oxygen heteroatoms within the five-membered ring structure. These isomers include 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. The structural differences between these isomers result in significant variations in stability, reactivity, and biological activity profiles.

Thermodynamic analysis reveals substantial differences in the relative stability of oxadiazole isomers. Based on free Gibbs energy calculations, the stability order follows the sequence: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole. The 1,3,4-oxadiazole isomer demonstrates the highest stability with a free Gibbs energy of 0.0 kilocalories per mole, while 1,2,4-oxadiazole exhibits a free Gibbs energy of 8.64 kilocalories per mole. This thermodynamic data provides crucial insight into the preferential formation and persistence of different oxadiazole structural variants.

| Oxadiazole Isomer | Free Gibbs Energy (kcal/mol) | Stability Rank | Key Characteristics |

|---|---|---|---|

| 1,3,4-oxadiazole | 0.0 | 1 | Most stable, increased aromaticity |

| 1,2,4-oxadiazole | 8.64 | 2 | Heterodiene character, moderate stability |

| 1,2,3-oxadiazole | 21.28 | 3 | Unstable diazoketone tautomer |

| 1,2,5-oxadiazole | 40.61 | 4 | Least stable configuration |

The 1,2,3-oxadiazole isomer presents particular challenges due to its inherent instability and tendency to undergo ring-opening reactions, forming diazoketone tautomers. This instability renders the 1,2,3-isomer less suitable for practical applications compared to the more stable 1,3,4- and 1,2,4-variants. The relative stability differences have direct implications for synthetic accessibility and practical applications of oxadiazole-containing compounds.

Spectroscopic analysis further confirms the distinct electronic properties of different oxadiazole isomers. Ultraviolet spectral data indicates that 1,2,4-oxadiazole heterocycles exhibit pronounced heterodiene character rather than conventional aromatic behavior, while 1,3,4-oxadiazoles demonstrate enhanced aromaticity, likely attributed to their symmetric molecular structure. These electronic differences translate into distinct reactivity patterns and chemical behavior for each isomeric form.

Historical Context of 1,2,4-Oxadiazol-3(2H)-one Derivatives

The historical development of 1,2,4-oxadiazole chemistry spans over a century, beginning with the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. The compound was initially classified under alternative nomenclature systems, including azoxime and furo[ab1]diazole, reflecting the evolving understanding of heterocyclic classification systems. The fundamental breakthrough in 1,2,4-oxadiazole chemistry occurred when researchers recognized the potential for photochemical rearrangement reactions to other heterocyclic systems, sparking renewed interest in this molecular framework.

The development of 1,2,4-oxadiazol-3(2H)-one derivatives represents a specialized branch within the broader 1,2,4-oxadiazole research landscape. The substituted 1,2,4-oxadiazole ring system achieved recognition in scientific literature as early as 1880, although the parent 1,2,4-oxadiazole remained elusive until 1962 due to inherent molecular instability. This temporal gap between substituted and unsubstituted variants highlights the crucial role of substitution patterns in stabilizing the oxadiazole framework.

Biological activity investigations of 1,2,4-oxadiazole derivatives commenced in the early 1940s, establishing the foundation for subsequent pharmaceutical applications. A significant milestone occurred with the development of Oxolamine, the first commercially available drug containing a 1,2,4-oxadiazole ring, which was introduced to the pharmaceutical market as a cough suppressant. This breakthrough demonstrated the practical therapeutic potential of 1,2,4-oxadiazole-containing compounds and stimulated further research into structure-activity relationships.

The past four decades have witnessed exponential growth in 1,2,4-oxadiazole research, with compounds demonstrating diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. This broad spectrum of biological activities has established 1,2,4-oxadiazole derivatives as privileged scaffolds in medicinal chemistry research.

Significance of 5-Phenyl Substitution in Heterocyclic Chemistry

The incorporation of phenyl substitution at the 5-position of 1,2,4-oxadiazol-3(2H)-one represents a strategic modification that significantly influences the compound's chemical and physical properties. Phenyl substitution patterns in heterocyclic chemistry serve multiple functions, including enhancement of molecular stability, modulation of electronic properties, and improvement of bioavailability characteristics. The specific case of 1,2,4-oxadiazol-3(2H)-one, 5-phenyl- exemplifies these principles through its molecular formula C₈H₆N₂O₂ and distinctive structural features.

The electronic influence of phenyl substitution on the oxadiazole core involves complex orbital interactions between the aromatic phenyl system and the heterocyclic framework. The phenyl group contributes to the overall π-electron system of the molecule, potentially affecting the electron density distribution within the oxadiazole ring. This electronic modulation can influence reactivity patterns, particularly at positions that are susceptible to electrophilic or nucleophilic attack. Research indicates that positions 3 and 5 in 1,2,4-oxadiazole systems are particularly vulnerable to nucleophilic substitution, and phenyl substitution at position 5 may significantly alter this reactivity profile.

Structural analysis of phenyl-substituted oxadiazole derivatives reveals important stereochemical considerations. The planar nature of both the oxadiazole ring and the phenyl substituent allows for potential conjugation between these aromatic systems. X-ray crystallographic studies of related phenyl-substituted oxadiazole compounds confirm the planar structure and aromatic character of these molecular frameworks. The geometric arrangement of the phenyl group relative to the oxadiazole core influences intermolecular interactions and crystal packing patterns.

| Molecular Property | 1,2,4-Oxadiazol-3(2H)-one | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- |

|---|---|---|

| Molecular Formula | C₂H₂N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 86.050 | 162.1454 |

| CAS Number | Not specified | 21084-84-4 |

| Aromatic Character | Limited | Enhanced through phenyl conjugation |

The synthetic accessibility of 5-phenyl-substituted 1,2,4-oxadiazol-3(2H)-one derivatives benefits from well-established methodologies for introducing phenyl groups into heterocyclic frameworks. Common synthetic approaches include the cyclization of phenyl-substituted amidoximes with appropriate carbonyl-containing reagents, or the direct functionalization of preformed oxadiazole intermediates. The presence of the phenyl group often facilitates purification procedures and enhances the crystalline properties of the final products.

Comparative studies of substituted versus unsubstituted oxadiazole derivatives consistently demonstrate the stabilizing influence of aromatic substitution patterns. The phenyl group serves as an electron-withdrawing substituent through inductive effects while simultaneously providing electron donation through resonance interactions. This dual electronic influence creates a balanced electronic environment that contributes to the overall stability and reactivity profile of the compound. The specific case of 5-phenyl substitution in 1,2,4-oxadiazol-3(2H)-one therefore represents an optimal balance between synthetic accessibility, molecular stability, and potential for further chemical modification.

特性

IUPAC Name |

5-phenyl-1,2,4-oxadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHTFJJZGBKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175311 | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21084-84-4 | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Yields

The following tables summarize key experimental data from iron(III) nitrate-mediated syntheses of 1,2,4-oxadiazole derivatives, which are directly relevant to 1,2,4-oxadiazol-3(2H)-one, 5-phenyl-.

| Example | Acetophenone (mmol) | Acetonitrile (mL) | Fe(NO3)3 (mmol) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | 4.5 | 4.5 | 1.0 | 20 | Trace |

| 5 | 4.5 | 4.5 | 50.0 | 18 | 49 |

| 8 | 4.0 | 4.5 | 1.0 | 18 | 72 |

| 9 | 5.0 | 4.5 | 1.0 | 18 | 95 |

| 13 | 7.5 | 4.5 | 1.0 | 18 | 94 |

Note: Reaction at 80 °C; yields determined by gas-liquid chromatography (GLC) analysis using internal standard.

Additional data for various nitriles and ketones show that acetophenone with acetonitrile provides the highest yields of 3-benzoyl-5-phenyl-1,2,4-oxadiazole derivatives (up to 95%). Acetone as ketone substrate yields somewhat lower product yields (25–62%) under similar conditions.

| Example | Nitrile | Ketone | Equiv. | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 15 | Propionitrile | Acetophenone | 5.0 | 20 | 95 |

| 17 | Isobutyronitrile | Acetophenone | 5.0 | 22 | 44 |

| 19 | Acetonitrile | Acetone | 5.0 | 16 | 61 |

| 24 | Isobutyronitrile | Acetone | 5.0 | 18 | 25 |

These results indicate the reaction's sensitivity to the nature of nitrile and ketone substrates, with aromatic ketones favoring higher yields.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Cyclization of O-acylamidoximes | Two-step: prepare O-acylamidoxime then cyclize | High efficiency, good yields | Requires intermediate isolation |

| One-pot amidoxime + ester | Room temperature, superbase (NaOH/DMSO) | Mild, simple, moderate to excellent yields | Longer reaction times (4–24h) |

| 1,3-Dipolar cycloaddition | Nitrile oxide + nitrile, sometimes catalyzed | Direct ring formation | Poor yields, catalyst cost, side reactions |

| Metal nitrate-mediated (Fe(NO3)3) | Ketone + nitrile + Fe(NO3)3, 50–150 °C | High yields (up to 95%), scalable | Requires elevated temperature, long reaction times |

化学反応の分析

Cyclocondensation Reactions

The compound is synthesized via cyclodehydration of N,N′-diacylhydrazines using phosphoryl trichloride (POCl₃) or phosphorus pentoxide (P₂O₅) (Table 1). For example:

-

Reaction of N,N′-diacylhydrazine with POCl₃ at 70°C yields 5-phenyl-1,2,4-oxadiazol-3(2H)-one derivatives in 41–51% after alkaline hydrolysis .

-

Use of P₂O₅ in toluene improves yields for bromoalkyl-substituted analogs (e.g., 2-(2-bromoethyl)-5-phenyl-1,3,4-oxadiazole) .

Electrophilic Substitution

The phenyl group undergoes Friedel-Crafts acylation and halogenation :

-

3-Benzoyl-5-phenyl-1,2,4-oxadiazole reacts with chlorinating agents (e.g., PCl₅) to introduce electron-withdrawing groups at the para position, enhancing biological activity .

Nucleophilic Ring-Opening

The oxadiazole ring is susceptible to nucleophilic attack under basic conditions:

-

Alkaline hydrolysis (NaOH/MeOH/H₂O) cleaves ester groups to form bis(carboxymethyl)amino derivatives (e.g., 8a–e ) .

Anticancer Activity

-

Compound 9a–c (IC₅₀ = 0.19–1.17 µM) shows superior cytotoxicity against HCT-116 and MCF-7 cell lines compared to prodigiosin .

-

3-Benzoyl-5-phenyl-1,2,4-oxadiazole inhibits thymidine phosphorylase (6–9× more potent than 7-deazaxanthin) .

Enzyme Inhibition

-

5-Phenyl-1,3,4-oxadiazol-2(3H)-ones (e.g., 23 ) act as potent Notum carboxylesterase inhibitors (IC₅₀ = 2.1 µM) .

Stability and Reaction Optimization

科学的研究の応用

Anticancer Applications

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. Research indicates that several derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells. Notably, the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline showed a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer-derived cells .

- Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and found that certain compounds exhibited higher biological potency than the reference drug 5-fluorouracil against specific cancer cell lines .

- Abd el Hameid et al. developed novel derivatives that demonstrated promising activity against MCF-7 and HCT-116 cell lines with IC50 values as low as 0.19 µM . These findings suggest that structural modifications can enhance the anticancer properties of oxadiazole derivatives.

Antimicrobial Applications

The antimicrobial properties of 1,2,4-oxadiazole derivatives are also noteworthy. Recent studies have focused on their effectiveness against resistant bacterial strains.

Case Studies and Findings

- A study by Kumar et al. (2022) explored modified oxadiazole compounds targeting gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The modifications aimed to improve permeability while retaining antimicrobial activity .

- The research identified that certain quaternary ammonium-functionalized analogues exhibited complete impermeability in Caco-2 cell monolayers but retained their efficacy against targeted bacteria, indicating potential for therapeutic use in treating gastrointestinal infections .

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanisms by which these compounds exert their biological effects is crucial for further development.

Structure-Activity Relationship (SAR) Studies

- SAR studies indicate that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity in anticancer applications . For instance, the introduction of these groups significantly improved the antiproliferative potency of certain oxadiazole derivatives.

Data Tables

作用機序

The mechanism of action of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

Pathways Involved: The inhibition of key enzymes in metabolic pathways can result in antimicrobial, anti-inflammatory, or anticancer effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related 1,2,4-oxadiazoles and isomers, focusing on substituent positions and functional groups:

Key Observations:

- Substituent Position: The position of substituents (e.g., phenyl at C5 vs. C3) significantly impacts polarity and biological activity. For example, 5-phenyl substitution enhances lipophilicity compared to pyridinyl or chlorophenyl derivatives .

- Functional Groups: Ketone groups at C3 (as in the target compound) confer reactivity for further derivatization, whereas amino or methyl groups alter stability and applications (e.g., energetic materials vs. pharmaceuticals) .

生物活性

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is part of a class of compounds known for their diverse biological activities. The oxadiazole moiety has been recognized for its potential in pharmaceutical applications, particularly as a scaffold in drug design due to its unique properties. This article explores the biological activity of this specific compound, highlighting its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Overview of Biological Activities

1,2,4-Oxadiazole derivatives have demonstrated a wide array of biological activities including:

- Anticancer : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial : They show efficacy against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory : Several compounds in this class have been noted for their anti-inflammatory properties.

- Antiparasitic : Some derivatives have shown promise in treating parasitic infections.

Anticancer Activity

Recent studies have shown that 1,2,4-oxadiazol-3(2H)-one derivatives possess potent anticancer properties. For instance:

- IC50 Values : Compound 10c exhibited IC50 values ranging from 1.82 to 5.55 µM against various cancer cell lines such as HCT-116 and MCF-7, indicating strong antiproliferative activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 5.55 |

| 10c | MCF-7 | 2.86 |

The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can significantly enhance cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of 1,2,4-oxadiazol derivatives has been extensively studied:

- Activity Against Pathogens : Modified derivatives have shown effectiveness against Clostridioides difficile and multidrug-resistant Enterococcus faecium, with one lead compound demonstrating an MIC of 6 µg/mL against C. difficile, comparable to vancomycin .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Lead 1 | C. difficile | 6 |

| Lead 1 | E. faecium (MDR strains) | Not specified |

These compounds often utilize quaternary ammonium functionalities to enhance their antimicrobial properties while minimizing systemic absorption to target gastrointestinal pathogens effectively .

Structure-Activity Relationships

The biological activity of these compounds can be influenced by structural modifications:

- Substituents : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can alter the potency and specificity of the compounds against various targets .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased cytotoxicity |

| Electron-withdrawing | Decreased cytotoxicity |

Case Studies

Several case studies highlight the effectiveness of these compounds in clinical settings:

- Cytotoxicity Studies : In vitro studies showed that certain oxadiazole derivatives significantly increased cell viability in normal cell lines while exhibiting high toxicity against cancer cells .

- In Vivo Studies : Animal models demonstrated that specific oxadiazole derivatives could reduce tumor size without significant side effects, indicating their potential for further development as anticancer agents .

Q & A

What are the most effective synthetic routes for 5-phenyl-1,2,4-oxadiazol-3(2H)-one derivatives, and how can reaction yields be optimized?

Basic Research Question

The synthesis of 5-phenyl-1,2,4-oxadiazole derivatives often involves bromination of styryl oxadiazoles followed by dehydrobromination. For example, dibromo intermediates (e.g., compounds 2a-g ) can be treated with sodium amide in liquid ammonia at -70°C to -60°C to yield acetylene-substituted oxadiazoles (3a-e ), albeit with moderate yields (9–54%). Optimization requires precise temperature control, as higher temperatures (-50°C to -40°C) reduce yields due to side reactions or oligomerization. Substituent effects (e.g., para-bromophenyl groups in 2f,g ) may also hinder product formation, necessitating tailored base selection and reaction conditions .

What spectroscopic and crystallographic methods are critical for characterizing 5-phenyl-1,2,4-oxadiazole derivatives?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positions, while X-ray crystallography resolves molecular geometry and intermolecular interactions. For instance, the crystal structure of 5-(benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole revealed planar ring systems (dihedral angle: 80.2°) and weak C–H⋯N hydrogen bonds influencing crystal packing. Such analyses require high-quality single crystals, often obtained via slow evaporation of ethanol or ethyl acetate solutions .

How do superacidic conditions influence the reactivity of 5-phenyl-1,2,4-oxadiazoles in electrophilic substitutions?

Advanced Research Question

Under Brønsted superacids (e.g., CF₃SO₃H) or Lewis acids (AlX₃), 5-phenyl-1,2,4-oxadiazoles undergo superelectrophilic activation, enabling reactions with arenes or acetylenic substituents. Mechanistic studies suggest protonation at the oxadiazole ring’s oxygen or nitrogen atoms, enhancing electrophilicity. These conditions are critical for synthesizing rare derivatives like 5-arylacetylene oxadiazoles, though competing side reactions (e.g., oligomerization) require careful monitoring of acid strength and stoichiometry .

What computational approaches are used to predict the bioactivity of 5-phenyl-1,2,4-oxadiazole derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking studies are employed to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity. For example, electron-withdrawing substituents on the phenyl ring may enhance antioxidant or anticancer effects by modulating redox potentials or binding affinity to target proteins like kinases. Such models guide synthetic prioritization before in vitro assays .

How are biological activities (e.g., anticancer, antioxidant) of 5-phenyl-1,2,4-oxadiazoles evaluated experimentally?

Basic Research Question

Standardized assays include:

- DPPH radical scavenging for antioxidant activity (comparing IC₅₀ values against ascorbic acid).

- One-dose cytotoxicity screening (e.g., NCI-60 cell lines) for anticancer potential, followed by dose-response profiling.

Structural modifications, such as introducing trifluoromethyl groups, enhance membrane permeability and bioactivity, as seen in N-[4-(trifluoromethyl)phenyl]-substituted derivatives .

How can researchers resolve contradictions in reported synthesis yields for 5-phenyl-1,2,4-oxadiazoles?

Advanced Research Question

Yield discrepancies often arise from substituent-dependent steric/electronic effects or competing reaction pathways. For example, electron-deficient aryl groups (e.g., para-bromophenyl in 2f,g ) may promote side reactions under basic conditions. Systematic optimization involves:

- Screening bases (e.g., LiN(i-Pr)₂ vs. NaNH₂).

- Adjusting reaction time/temperature.

- Monitoring intermediates via TLC or HPLC .

What theoretical frameworks guide mechanistic studies of 1,2,4-oxadiazole reactivity?

Advanced Research Question

Research on oxadiazole reactivity is often anchored in frontier molecular orbital (FMO) theory or Marcus theory for electron-transfer processes. For electrophilic substitutions, mechanistic hypotheses are tested using isotopic labeling (e.g., ¹⁸O tracking) or kinetic isotope effects (KIEs). Theoretical models also explain regioselectivity in cycloadditions or acid-catalyzed transformations .

How do intermolecular interactions affect the solid-state properties of 5-phenyl-1,2,4-oxadiazole derivatives?

Advanced Research Question

Weak interactions (C–H⋯N/O, π-π stacking) dictate crystallinity and solubility. For example, in 5-(benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole, C–H⋯N bonds form 2D sheets, influencing melting points and dissolution kinetics. Crystal engineering strategies (e.g., co-crystallization with carboxylic acids) can modulate these properties for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。